
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of bioactive molecules with target selectivity, particularly in the field of medicinal chemistry . Its unique structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule . Additionally, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways . The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to different biological profiles of drug candidates . This interaction is influenced by the stereogenicity of the carbons and the spatial orientation of substituents .
Comparison with Similar Compounds
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activity and physicochemical properties . The unique aspects of this compound include its specific stereochemistry and the presence of methoxy groups, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
QYSRQLARIKSLLN-OCAPTIKFSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1OC)CCO |
Canonical SMILES |
COC1CN(CC1OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


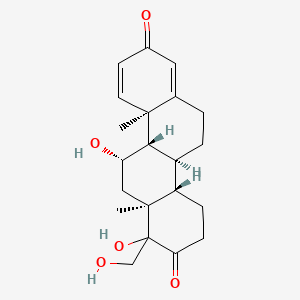
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
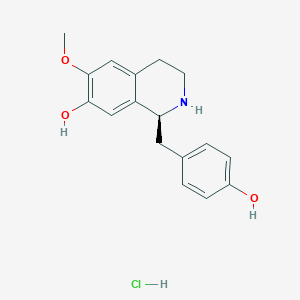
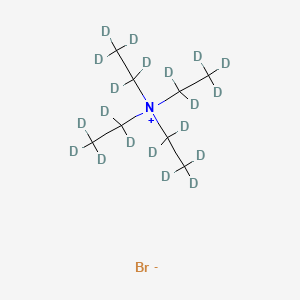
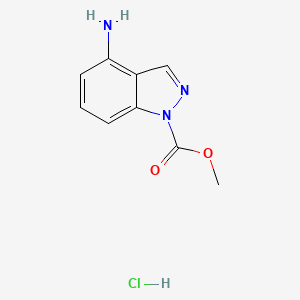


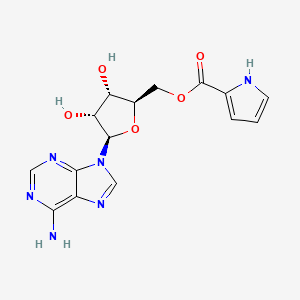
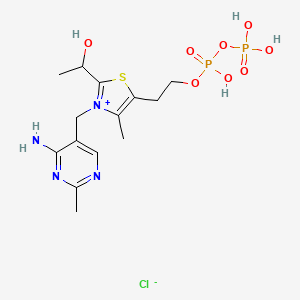
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
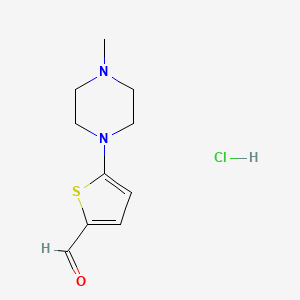
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

